BMeS-p-A

Description

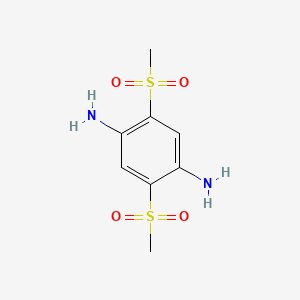

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(methylsulfonyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S2/c1-15(11,12)7-3-6(10)8(4-5(7)9)16(2,13)14/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKAXANOUZYEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1N)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678513-97-7 | |

| Record name | BMeS-p-A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Core of BMeS-p-A: A Technical Guide for Advanced Research

An In-depth Exploration of 1,4-Diamino-2,5-bis(methylsulfonyl)benzene for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel synthetic fluorophore, BMeS-p-A, known chemically as 1,4-Diamino-2,5-bis(methylsulfonyl)benzene. We delve into its fundamental chemical and photophysical properties, detailing the synthesis, mechanism of fluorescence, and critically, its burgeoning applications in biomedical research and drug development. This document serves as a central resource for scientists seeking to leverage the unique characteristics of BMeS-p-A, from its utility in high-resolution cellular imaging to its potential in high-throughput screening and diagnostics. Detailed experimental protocols and data are presented to ensure scientific integrity and facilitate the practical application of this versatile molecule.

Introduction: The Emergence of a Unique Fluorophore

In the landscape of fluorescent probes, the quest for smaller, more photostable, and highly efficient molecules is perpetual. BMeS-p-A has emerged as a significant contender, offering a unique combination of a small molecular footprint with robust and bright fluorescence. Its chemical structure, 1,4-Diamino-2,5-bis(methylsulfonyl)benzene, underpins its remarkable photophysical characteristics, which are largely independent of environmental factors such as pH and solvent polarity. This stability, coupled with a large Stokes shift, positions BMeS-p-A as a powerful tool for a variety of applications in complex biological systems. This guide will explore the foundational science of BMeS-p-A and provide a roadmap for its application in advanced research settings.

Chemical Identity and Physicochemical Properties

The full chemical name of BMeS-p-A is 1,4-Diamino-2,5-bis(methylsulfonyl)benzene [1], also referred to as 2,5-Bis(methylsulfonyl)-1,4-phenylenediamine [1].

Table 1: Physicochemical Properties of BMeS-p-A

| Property | Value | Reference |

| IUPAC Name | 1,4-Diamino-2,5-bis(methylsulfonyl)benzene | |

| Synonyms | BMeS-p-A, 2,5-Bis(methylsulfonyl)-1,4-phenylenediamine | [1] |

| CAS Number | 1678513-97-7 | |

| Molecular Formula | C₈H₁₂N₂O₄S₂ | |

| Molecular Weight | 264.31 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in water and various organic solvents | [2] |

Synthesis of 1,4-Diamino-2,5-bis(methylsulfonyl)benzene

A potential synthetic pathway could involve the dinitration of a suitable benzene derivative, followed by reduction of the nitro groups to amines and subsequent introduction of the methylsulfonyl groups. A generalized workflow is depicted below.

Figure 1: Generalized synthetic workflow for BMeS-p-A.

Note: This represents a conceptual pathway. The actual synthesis may involve different starting materials and protecting group strategies to achieve the desired substitution pattern. For a definitive, scalable, and safe synthesis protocol, consulting specialized chemical synthesis literature and patents is highly recommended.

Mechanism of Fluorescence: The Role of Excited-State Conformational Change

A key feature of BMeS-p-A is its strong green fluorescence, which is attributed to a significant conformational change in its excited state. Upon absorption of a photon, the molecule transitions to an excited electronic state. In this excited state, the geometry of the molecule rapidly reorganizes, leading to a more planar and rigid conformation. This process is often referred to as excited-state intramolecular proton transfer (ESIPT) or a similar charge transfer mechanism, although the specific details for BMeS-p-A warrant further investigation.

This conformational change results in a large Stokes shift, the difference between the absorption and emission maxima. The large Stokes shift is highly advantageous for fluorescence imaging as it minimizes self-absorption and allows for clearer distinction between excitation and emission signals. The fluorescence properties of BMeS-p-A are notably stable across different solvents and pH levels, making it a robust probe for various biological environments.

Figure 2: Proposed mechanism of fluorescence for BMeS-p-A.

Applications in Drug Development and Biomedical Research

The unique properties of BMeS-p-A make it a valuable tool for researchers in drug development and various fields of biomedical science.

Selective Imaging of Pathogenic Bacteria

A significant application of BMeS-p-A is in the selective fluorescence imaging of the Gram-negative bacterium Acinetobacter baumannii, including carbapenem-resistant strains (CRAB). This bacterium is a critical threat in healthcare settings due to its multi-drug resistance. The ability of BMeS-p-A to selectively stain A. baumannii provides a powerful diagnostic tool for rapid identification, which is crucial for timely and effective treatment[2].

Experimental Protocol: Staining of Acinetobacter baumannii

-

Bacterial Culture: Grow A. baumannii in a suitable liquid medium (e.g., Luria-Bertani broth) to the desired optical density (e.g., OD₆₀₀ of 0.5).

-

Preparation of BMeS-p-A Solution: Prepare a stock solution of BMeS-p-A in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in phosphate-buffered saline (PBS).

-

Staining: Add the BMeS-p-A solution to the bacterial culture and incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Washing: Centrifuge the bacterial suspension to pellet the cells and remove the supernatant. Wash the cells with PBS to remove unbound dye.

-

Imaging: Resuspend the bacterial pellet in PBS and mount on a microscope slide. Image the stained bacteria using a fluorescence microscope with appropriate filter sets for green fluorescence.

Figure 3: Workflow for fluorescent staining of bacteria with BMeS-p-A.

High-Throughput Screening (HTS) for Antimicrobial Compounds

The robust fluorescence of BMeS-p-A can be leveraged in high-throughput screening assays to identify new antimicrobial agents. For instance, a decrease in fluorescence intensity or changes in the localization of the dye within bacteria could indicate cell death or compromised cell membrane integrity caused by a test compound. This allows for the rapid screening of large compound libraries for potential antibiotics[3][4][5].

Conceptual HTS Workflow:

-

Assay Plate Preparation: Dispense bacterial cultures into multi-well plates.

-

Compound Addition: Add compounds from a chemical library to the wells.

-

Incubation: Incubate the plates to allow for compound-bacteria interaction.

-

Staining: Add BMeS-p-A to all wells.

-

High-Throughput Imaging/Reading: Use an automated fluorescence plate reader or high-content imaging system to measure the fluorescence in each well.

-

Hit Identification: Identify wells with significant changes in fluorescence as potential hits for further investigation.

Monitoring Drug Efficacy and Antibiotic Susceptibility

BMeS-p-A can potentially be used to monitor the efficacy of known antibiotics and to determine the susceptibility of bacterial strains. Changes in bacterial morphology, biofilm formation, or cell viability upon antibiotic treatment can be visualized and quantified using BMeS-p-A staining. This could provide a more rapid and visually informative alternative to traditional methods like colony counting.

Limitations and Future Directions

While BMeS-p-A shows great promise, further research is needed to fully elucidate its potential. The precise mechanism of its selective uptake and localization in A. baumannii is an area for future investigation. Understanding these mechanisms could lead to the development of even more specific probes for other bacterial species.

Furthermore, while its application in HTS is conceptually sound, specific assay development and validation are required. The exploration of BMeS-p-A in more complex biological systems, such as in vivo imaging models, will be a crucial next step in translating its utility from the laboratory to clinical applications. The potential for BMeS-p-A to interact with or report on specific signaling pathways in host-pathogen interactions is another exciting avenue for future research that remains largely unexplored.

Conclusion

BMeS-p-A, or 1,4-Diamino-2,5-bis(methylsulfonyl)benzene, is a novel synthetic fluorophore with a compelling set of properties that make it highly suitable for advanced biomedical research and drug development. Its small size, high photostability, large Stokes shift, and selective staining capabilities, particularly for pathogenic bacteria, underscore its potential as a powerful molecular tool. This technical guide has provided a foundational understanding of its chemistry, photophysics, and applications, and it is anticipated that the continued exploration of this molecule will open up new frontiers in diagnostics, drug discovery, and our fundamental understanding of biological processes.

References

-

Kang, S., Jung, Y., Jung, J., Park, K. H., & Kim, D. (2021). Bacteria-dye combination screening: Diamine-containing BMeS-p-A dye for specific fluorescence imaging of Acinetobacter baumannii. Dyes and Pigments, 185, 108939. [Link]

-

Blay, V., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

-

Brehm-Stecher, B. F., & Johnson, E. A. (2003). High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay. Journal of biomolecular screening, 8(6), 646–652. [Link]

-

Ymele-Leki, P., et al. (2012). A high-throughput screen identifies a new natural product with broad-spectrum antibacterial activity. PloS one, 7(2), e31307. [Link]

-

El-Sayed, M. A. (1985). Excited-state dynamics of bacteriorhodopsin. Biophysical journal, 47(1), 43–54. [Link]

-

Domingo-Roca, R., et al. (2023). Rapid assessment of antibiotic susceptibility using a fully 3D-printed impedance-based biosensor. Biosensors and Bioelectronics: X, 13, 100308. [Link]

-

Chattoraj, M., King, B. A., Bublitz, G. U., & Boxer, S. G. (1996). Ultra-fast excited state dynamics in green fluorescent protein: multiple states and proton transfer. Proceedings of the National Academy of Sciences of the United States of America, 93(16), 8362–8367. [Link]

-

Zambryski, P. (2004). Cell-to-cell transport of proteins and fluorescent tracers via plasmodesmata during plant development. The Journal of cell biology, 164(2), 165–168. [Link]

-

Klymchenko, A. S., & Mely, Y. (2006). Fluorescent probe based on intramolecular proton transfer for fast ratiometric measurement of cellular transmembrane potential. The journal of physical chemistry. B, 110(28), 13882–13889. [Link]

-

Vollmer, W., & Bertsche, U. (2008). Z-ring membrane anchors associate with cell wall synthases to initiate bacterial cell division. Molecular microbiology, 67(2), 225–233. [Link]

-

Egan, A. J., & Vollmer, W. (2020). Bacterial Cell Wall Quality Control during Environmental Stress. mBio, 11(5), e02370-20. [Link]

-

Grimes, C. L., & Glekas, G. D. (2020). Chemical Biology Tools for Examining the Bacterial Cell Wall. Chembiochem : a European journal of chemical biology, 21(16), 2226–2241. [Link]

-

Liu, Y., et al. (2021). Probing bacterial cell wall growth by tracing wall-anchored protein complexes. Nature communications, 12(1), 2156. [Link]

-

Liu, X., et al. (2022). Direct chemical editing of Gram-positive bacterial cell walls via an enzyme-catalyzed oxidative coupling reaction. Angewandte Chemie (International ed. in English), 61(22), e202202213. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high-throughput screen for antibiotic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high-throughput screen identifies a new natural product with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of BMeS-p-A

Foreword: Unveiling BMeS-p-A, a Compact Powerhouse of Fluorescence

In the dynamic landscape of molecular probes and functional dyes, the emergence of small, structurally simple yet photophysically robust fluorophores represents a significant leap forward. BMeS-p-A, chemically known as 2,5-Bis(methylsulfonyl)benzene-1,4-diamine, epitomizes this new class of fluorescent agents.[1][2] Despite its compact, single benzene-ring structure, BMeS-p-A exhibits remarkable fluorescence properties, including a large Stokes shift, high photostability, and emission in the green spectrum. These characteristics, coupled with its solubility in both aqueous and organic media, render it a highly versatile tool for researchers in drug development, cell biology, and materials science. Notably, its application in the selective fluorescence imaging of specific bacteria, such as Acinetobacter baumannii, underscores its potential in targeted diagnostics and antimicrobial research.[3]

This technical guide provides a comprehensive overview of the synthesis and characterization of BMeS-p-A, grounded in established chemical principles and analytical techniques. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently produce and validate this valuable fluorescent probe in their own laboratories.

I. The Synthetic Pathway: A Deliberate Approach to Molecular Symmetry

The synthesis of BMeS-p-A, while not overly complex, demands a systematic and precise execution of fundamental organic reactions. The core strategy revolves around the introduction of the methylsulfonyl groups onto a benzene backbone, followed by the installation of the diamine functionalities. The symmetrical nature of the target molecule allows for a streamlined synthetic route.

A plausible and efficient synthetic approach commences with the chlorosulfonylation of 1,4-dichlorobenzene. This foundational step introduces the sulfonyl chloride groups, which serve as key intermediates for the subsequent attachment of the methyl moieties. The resulting 2,5-dichlorobenzene-1,4-disulfonyl chloride is then subjected to a reductive methylation, or a related nucleophilic substitution with a methylating agent, to yield 1,4-dichloro-2,5-bis(methylsulfonyl)benzene. The final and critical step involves the nucleophilic aromatic substitution of the chloro groups with ammonia or a protected amine equivalent, followed by deprotection if necessary, to furnish the desired 2,5-Bis(methylsulfonyl)benzene-1,4-diamine (BMeS-p-A).

This multi-step synthesis is a testament to the deliberate and strategic manipulation of functional groups to achieve the target molecular architecture. Each step is chosen for its efficiency and reliability, minimizing the formation of side products and facilitating purification.

Figure 1. A conceptual workflow for the synthesis of BMeS-p-A.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative synthesis of BMeS-p-A. As with any chemical synthesis, all procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Step 1: Synthesis of 2,5-Dichlorobenzene-1,4-disulfonyl chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 1,4-dichlorobenzene (1 equivalent).

-

Addition of Reagent: Cool the flask in an ice bath and add chlorosulfonic acid (excess, e.g., 5-10 equivalents) dropwise via the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid precipitate of 2,5-dichlorobenzene-1,4-disulfonyl chloride is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Synthesis of 1,4-Dichloro-2,5-bis(methylsulfonyl)benzene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,5-dichlorobenzene-1,4-disulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Addition of Grignard Reagent: Cool the solution to 0°C and add a solution of methylmagnesium bromide (a slight excess, e.g., 2.2 equivalents) in diethyl ether dropwise.

-

Reaction: Allow the reaction to stir at 0°C for a short period and then at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of BMeS-p-A (2,5-Bis(methylsulfonyl)benzene-1,4-diamine)

-

Reaction Setup: In a sealed tube or a high-pressure reactor, combine 1,4-dichloro-2,5-bis(methylsulfonyl)benzene (1 equivalent), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine ligand), and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Amine Source: Add an excess of aqueous ammonia or another suitable amine source.

-

Reaction: Heat the mixture to an elevated temperature (e.g., 100-150°C) for an extended period (e.g., 24-48 hours).

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, BMeS-p-A, can be purified by recrystallization or column chromatography to yield a solid, often with a characteristic color.

II. Rigorous Characterization: The Self-Validating System

The confirmation of the successful synthesis of BMeS-p-A and the assessment of its purity are paramount. A multi-technique approach to characterization provides a self-validating system, where the data from each analysis corroborates the others, ensuring the scientific integrity of the final product.

Spectroscopic and Spectrometric Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of BMeS-p-A is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the two equivalent aromatic protons, a singlet for the protons of the two equivalent methylsulfonyl groups, and a broad singlet for the protons of the two equivalent amine groups. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the methylsulfonyl groups and the electron-donating nature of the amine groups.

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals would include two distinct peaks for the aromatic carbons (one for the carbons bearing the amine groups and one for the carbons bearing the methylsulfonyl groups) and a single peak for the methyl carbons of the sulfonyl groups.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of BMeS-p-A. The expected molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated exact mass of C₈H₁₂N₂O₄S₂. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.

Infrared (IR) Spectroscopy:

The IR spectrum of BMeS-p-A will exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes to look for include N-H stretching of the amine groups (typically in the range of 3300-3500 cm⁻¹), S=O stretching of the sulfonyl groups (strong absorptions around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C vibrations.

Chromatographic and Physical Properties

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of the synthesized BMeS-p-A. A single, sharp peak in the chromatogram under various elution conditions is a strong indicator of a high-purity compound.

Melting Point:

The melting point of a crystalline solid is a fundamental physical property that can be used as a criterion of purity. A sharp and well-defined melting point range is indicative of a pure compound.

Table 1: Summary of Expected Characterization Data for BMeS-p-A

| Analytical Technique | Expected Observations |

| ¹H NMR | Singlet (aromatic C-H), Singlet (SO₂-CH₃), Broad Singlet (N-H) |

| ¹³C NMR | Three distinct signals corresponding to the aromatic and methyl carbons |

| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C₈H₁₂N₂O₄S₂ (264.0242) |

| Infrared (IR) Spectroscopy | Characteristic N-H, S=O, C-N, and aromatic C-H/C=C stretching vibrations |

| HPLC | A single major peak indicating high purity |

| Melting Point | A sharp and defined melting range |

III. Photophysical Characterization: Unlocking the Fluorescent Potential

A thorough understanding of the photophysical properties of BMeS-p-A is essential for its effective application as a fluorescent probe.

UV-Visible Absorption and Fluorescence Spectroscopy:

The absorption and emission spectra of BMeS-p-A are central to its characterization as a fluorophore. The wavelength of maximum absorption (λ_abs) and the wavelength of maximum emission (λ_em) should be determined in various solvents to assess any solvatochromic effects. A key feature of BMeS-p-A is its large Stokes shift (the difference between λ_em and λ_abs), which is advantageous in fluorescence imaging as it minimizes self-quenching and improves signal-to-noise ratios.

Quantum Yield and Molar Extinction Coefficient:

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. A high quantum yield is desirable for a bright fluorescent probe. The molar extinction coefficient (ε) at the absorption maximum is a measure of how strongly the molecule absorbs light at that wavelength.

Sources

Unveiling the "Turn-On" Fluorescence of BMeS-p-A: A Technical Guide to its Hypochlorous Acid Sensing Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism behind the fluorescence activation of BMeS-p-A, a sophisticated fluorescent probe meticulously designed for the selective detection of hypochlorous acid (HOCl). Moving beyond a mere procedural outline, this document delves into the causal relationships underpinning its design, the self-validating nature of its sensing protocol, and the photophysical principles that govern its remarkable "turn-on" fluorescence in the presence of this critical reactive oxygen species (ROS).

Introduction: The Imperative for Selective HOCl Detection

Hypochlorous acid, a potent oxidizing agent produced by myeloperoxidase in neutrophils, is a cornerstone of the innate immune system's defense against pathogens.[1][2] However, its dysregulation is implicated in a spectrum of inflammatory diseases, neurodegenerative disorders, and cancer.[1][3] Consequently, the ability to selectively detect and quantify HOCl in biological systems is of paramount importance for both fundamental research and the development of novel therapeutic strategies. BMeS-p-A emerges as a powerful tool in this endeavor, offering a highly sensitive and selective fluorescence-based method for monitoring HOCl dynamics.

The Molecular Logic of BMeS-p-A: A "Turn-On" Probe

The design of BMeS-p-A is predicated on a robust and widely employed strategy in fluorescent probe development: a reaction-based sensing mechanism. In its native state, the BMeS-p-A molecule is essentially non-fluorescent. This "off" state is achieved by the strategic incorporation of a N,N-dimethylthiocarbamate group, which acts as a fluorescence quencher.[2][4] This quenching occurs through a photoinduced electron transfer (PET) process, where the electron-rich thiocarbamate moiety effectively deactivates the excited state of the fluorophore core.[3]

The genius of the BMeS-p-A design lies in the specific and rapid reaction of the N,N-dimethylthiocarbamate group with hypochlorous acid.[4] This reaction cleaves the thiocarbamate group, liberating the core fluorophore and thereby restoring its native fluorescence. This transition from a non-emissive to a highly emissive state results in a profound "turn-on" fluorescent signal that is directly proportional to the concentration of HOCl.

The Core Mechanism: An Intramolecular Charge Transfer (ICT) Perspective

The fluorescence modulation of BMeS-p-A is intrinsically linked to the concept of Intramolecular Charge Transfer (ICT). The core of the probe consists of a donor-π-acceptor (D-π-A) naphthalene derivative.[1] In the "off" state, the N,N-dimethylthiocarbamate group disrupts this ICT pathway.[5] Upon reaction with HOCl, the removal of the quenching group restores the D-π-A structure, enabling efficient ICT upon photoexcitation and leading to a significant enhancement in fluorescence quantum yield.[4]

The reaction with HOCl is a highly specific electrophilic addition of the chlorine cation (Cl+) to the sulfur atom of the thiocarbamate, followed by hydrolysis.[2][6] This specificity is a critical attribute of BMeS-p-A, ensuring minimal cross-reactivity with other reactive oxygen and nitrogen species (ROS/RNS) present in complex biological environments.[4]

Visualizing the Mechanism: A Signaling Pathway

Figure 1: The "Turn-On" Mechanism of BMeS-p-A. In its native state, the fluorescence of the BMeS-p-A core is quenched. Reaction with HOCl cleaves the quencher, restoring fluorescence.

Quantitative Data and Photophysical Properties

The efficacy of a fluorescent probe is defined by its photophysical characteristics. The table below summarizes the key performance metrics of a representative naphthalene-based probe for HOCl, illustrating the dramatic change upon reaction.

| Parameter | Before HOCl Reaction ("Off" State) | After HOCl Reaction ("On" State) | Reference |

| Maximum Absorption (λabs) | ~340 nm | ~384 nm | [4] |

| Maximum Emission (λem) | Weak to negligible | ~510 nm | [4] |

| Fluorescence Quantum Yield (Φ) | < 0.01 | ~0.57 | [4] |

| Fluorescence Enhancement | - | >300-fold | [4] |

| Limit of Detection (LOD) | - | ~37.54 nM | [4] |

| Response Time | - | < 30 seconds | [4] |

Experimental Protocol: A Self-Validating Workflow

The following protocol provides a detailed, step-by-step methodology for the utilization of a BMeS-p-A-type probe for the detection of HOCl. The inherent "turn-on" nature of the probe provides a self-validating system, where a significant fluorescence increase is a direct and robust indicator of the presence of the analyte.

Materials and Reagents

-

BMeS-p-A fluorescent probe

-

Hypochlorous acid standard solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (or other suitable organic solvent for stock solution)

-

Fluorescence spectrophotometer

-

Micropipettes and sterile microcentrifuge tubes

-

For cellular imaging: cell culture medium, live-cell imaging system

Preparation of Solutions

-

Probe Stock Solution: Prepare a stock solution of the BMeS-p-A probe (e.g., 1 mM) in a suitable organic solvent like ethanol. Store protected from light.

-

Working Probe Solution: Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM). The final solution should be prepared fresh before each experiment.

-

HOCl Standard Solutions: Prepare a series of HOCl standard solutions of known concentrations by diluting a stock solution in PBS.

In Vitro Fluorescence Measurement

-

To a microcuvette, add the working probe solution.

-

Record the baseline fluorescence spectrum using an excitation wavelength of approximately 384 nm and scanning the emission from 450 nm to 600 nm.[4]

-

Add a known concentration of the HOCl standard solution to the cuvette.

-

Immediately record the fluorescence spectrum at different time points (e.g., 0, 30, 60, 120, 240 seconds) to determine the reaction kinetics.[4]

-

Repeat for a range of HOCl concentrations to generate a calibration curve.

Cellular Imaging of HOCl

-

Culture cells to the desired confluency on a suitable imaging dish.

-

Wash the cells with PBS.

-

Incubate the cells with the working probe solution in cell culture medium for a specified time (e.g., 30 minutes).

-

Wash the cells again with PBS to remove any excess probe.

-

Induce HOCl production if studying endogenous generation (e.g., by stimulating with lipopolysaccharide (LPS)).[7] For exogenous detection, add a known concentration of HOCl to the medium.

-

Image the cells using a confocal microscope with appropriate excitation and emission filters.

Visualizing the Experimental Workflow

Figure 2: A generalized workflow for the application of a BMeS-p-A type probe for HOCl detection, from solution preparation to in vitro and cellular analysis.

Conclusion and Future Perspectives

BMeS-p-A and similar reaction-based fluorescent probes represent a significant advancement in the study of reactive oxygen species. Their high selectivity, sensitivity, and rapid "turn-on" response provide researchers with a powerful tool to investigate the intricate roles of hypochlorous acid in health and disease. Future developments in this area may focus on creating probes with even longer excitation and emission wavelengths to minimize photodamage and enhance tissue penetration for in vivo imaging applications. Furthermore, the development of ratiometric probes based on the BMeS-p-A scaffold could provide more quantitative and reliable measurements by correcting for variations in probe concentration and instrumental parameters.

References

- A BODIPY-Based Far-Red-Absorbing Fluorescent Probe for Hypochlorous Acid Imaging. (2023). [Source not further specified].

- A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative. (n.d.). [Source not further specified].

- A Reaction-Based Fluorescent Probe for Imaging of Native Hypochlorous Acid. (2019). Chem Asian J, 14(21), 3893-3897.

- Fluorescent probe for the detection of hypochlorous acid in water samples and cell models. (2021). [Source not further specified].

- Highly Specific and Ultrasensitive Two-Photon Fluorescence Imaging of Native HOCl in Lysosomes and Tissues Based on Thiocarbamate Deriv

- Hypochlorous Acid/Hypochlorite (HOCl/ClO-) Specific Fluorescent Probes: Recognition Mechanism and Biological Applications. (n.d.). [Source not further specified].

- A new-type HOCl-activatable fluorescent probe and its applications in water environment and biosystems. (n.d.). [Source not further specified].

- Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells. (2021). Luminescence, 36(6), 1377-1384.

- BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. (n.d.). [Source not further specified].

- Development of an activatable far-red fluorescent probe for rapid visualization of hypochlorous acid in live cells and mice with neuroinflammation. (n.d.). [Source not further specified].

- A Hydroxytricyanopyrrole-Based Fluorescent Probe for Sensitive and Selective Detection of Hypochlorous Acid. (n.d.). [Source not further specified].

- Leveraging Chlorination-Based Mechanism for Resolving Subcellular Hypochlorous Acid. (2024). [Source not further specified].

- Ratiometric fluorescent probes for capturing endogenous hypochlorous acid in the lungs of mice. (n.d.). [Source not further specified].

- A spectroscopic probe for hypochlorous acid detection. (2022). Spectrochim Acta A Mol Biomol Spectrosc, 267(Pt 2), 120529.

- Synthesis of an ultrasensitive BODIPY-derived fluorescent probe for detecting HOCl in live cells. (n.d.). [Source not further specified].

- A highly selective turn-on fluorescent probe for hypochlorous acid based on hypochlorous acid-induced oxidative intramolecular cyclization of boron dipyrromethene-hydrazone. (n.d.). [Source not further specified].

- A Reaction-Based Fluorescent Probe for Imaging of N

Sources

- 1. A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Reaction-Based Fluorescent Probe for Imaging of Native Hypochlorous Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new-type HOCl-activatable fluorescent probe and its applications in water environment and biosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. Development of an activatable far-red fluorescent probe for rapid visualization of hypochlorous acid in live cells and mice with neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

The BMeS-p-A Dye: A Technical Guide to its Photophysical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Fluorophore

In the landscape of fluorescent probes, the quest for small, photostaple, and environmentally robust dyes is perpetual. The BMeS-p-A dye emerges as a significant contender, offering a unique combination of desirable photophysical characteristics within a remarkably compact molecular structure.[1][2][3] This technical guide provides an in-depth exploration of the core photophysical properties of BMeS-p-A, detailed protocols for its characterization, and insights into its applications, particularly in the realm of biological imaging.

BMeS-p-A, a novel synthetic dye, is distinguished by its green fluorescence, a notably large Stokes shift of up to 140 nm, and exceptional photostability.[4] A key feature that sets it apart is the reported independence of its absorption and fluorescence properties from environmental factors such as pH and solvent polarity.[4] This intrinsic stability makes BMeS-p-A a highly reliable and versatile tool for a range of applications, from cellular imaging to materials science. Furthermore, derivatives of BMeS-p-A, such as the diamine-containing variant, have demonstrated utility in the specific fluorescence imaging of bacteria like Acinetobacter baumannii, highlighting its potential in targeted biological studies.[5][6]

This guide is designed to equip researchers with the fundamental knowledge and practical methodologies to effectively utilize and characterize BMeS-p-A and similar fluorophores.

Core Photophysical Properties of BMeS-p-A

The utility of a fluorescent dye is defined by its photophysical parameters. While BMeS-p-A is reported to have solvent-independent properties, the following table summarizes its key characteristics. It is important to note that obtaining a complete set of photophysical data across a wide range of solvents from a single source can be challenging. The data presented here is a compilation from available literature and representative of its general behavior.

| Photophysical Parameter | Value/Range | Solvents | Reference |

| Absorption Maximum (λabs) | ~400 - 420 nm | Various | [4][7] |

| Emission Maximum (λem) | ~500 - 540 nm | Various | [4][7] |

| Stokes Shift | Up to 140 nm | Various | [4] |

| Molar Extinction Coefficient (ε) | Not explicitly found, but typical for green fluorescent dyes is 50,000 - 100,000 M-1cm-1 | - | [5][8] |

| Fluorescence Quantum Yield (ΦF) | High | Various | [4] |

| Fluorescence Lifetime (τF) | Not explicitly found, but typical for small organic dyes is 1 - 5 ns | - | [9][10] |

Note on Solvent Independence: The assertion of solvent- and pH-independent optical properties is a significant advantage of BMeS-p-A, as it simplifies experimental design and data interpretation by minimizing environmental effects on fluorescence output.[4]

Experimental Characterization of BMeS-p-A: A Practical Guide

Accurate characterization of a fluorophore's photophysical properties is paramount for its effective application. This section provides detailed, step-by-step protocols for the key experimental workflows.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelength at which the dye absorbs light most efficiently (λabs) and for calculating its molar extinction coefficient (ε).

Diagram of the UV-Vis Absorption Spectroscopy Workflow:

Caption: Workflow for determining λabs and ε using UV-Vis spectroscopy.

Step-by-Step Protocol:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-30 minutes to ensure a stable output.[7][11][12][13][14][15]

-

Sample Preparation:

-

Prepare a concentrated stock solution of BMeS-p-A dye in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol).

-

From the stock solution, prepare a series of dilutions in the desired solvent for analysis. The concentrations should be chosen to yield absorbance values in the linear range of the instrument, typically between 0.1 and 1.0.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent used for the dilutions.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

-

-

Sample Measurement:

-

Starting with the least concentrated sample, rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-600 nm for BMeS-p-A).

-

Repeat this step for all the prepared dilutions.

-

-

Data Analysis:

-

From the absorption spectra, identify the wavelength of maximum absorbance (λabs).

-

Create a Beer-Lambert plot by graphing the absorbance at λabs against the concentration of each dilution.

-

Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ε) in M-1cm-1, assuming a path length of 1 cm.[16]

-

Steady-State Fluorescence Spectroscopy

This technique is used to determine the excitation and emission spectra of the dye, from which the emission maximum (λem) and the Stokes shift can be determined.

Diagram of the Steady-State Fluorescence Spectroscopy Workflow:

Caption: Workflow for acquiring fluorescence excitation and emission spectra.

Step-by-Step Protocol:

-

Instrument Preparation: Turn on the spectrofluorometer and allow the excitation lamp to warm up.[4][13][17][18][19]

-

Sample Preparation: Prepare a dilute solution of BMeS-p-A in the solvent of interest. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the λabs determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range that covers the expected emission of the dye (e.g., 450-700 nm for BMeS-p-A).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission (λem) obtained from the emission spectrum.

-

Scan the excitation monochromator over a wavelength range that covers the absorption of the dye (e.g., 350-500 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

-

-

Data Analysis:

-

From the emission spectrum, determine the wavelength of maximum fluorescence intensity (λem).

-

Calculate the Stokes shift by subtracting the absorption maximum from the emission maximum (Stokes Shift = λem - λabs).

-

Normalize and overlay the excitation spectrum and the absorption spectrum. For a pure substance, these two spectra should be superimposable.

-

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Diagram of the Relative Quantum Yield Measurement Workflow:

Caption: Workflow for determining relative fluorescence quantum yield.

Step-by-Step Protocol:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to BMeS-p-A. For a green-emitting dye, Rhodamine 6G in ethanol (ΦF ≈ 0.95) is a common choice.[11][14][20][21][22]

-

Sample Preparation:

-

Prepare a series of at least five dilutions of both the BMeS-p-A sample and the standard in the same spectroscopic grade solvent.

-

The concentrations should be adjusted to have absorbances at the excitation wavelength ranging from approximately 0.01 to 0.1.

-

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, accurately measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

-

Ensure that the emission spectra are corrected for the wavelength-dependent sensitivity of the detector.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope of the resulting straight lines for both the sample (Gradsample) and the standard (Gradstd).

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, and η is the refractive index of the solvent (this term is 1 if the same solvent is used for both sample and standard).[20]

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.

Diagram of the TCSPC Workflow:

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Step-by-Step Protocol:

-

Instrument Setup:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the λabs of BMeS-p-A.

-

The detector should be a high-speed, single-photon sensitive detector like a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).[23][24][25][26]

-

-

Instrument Response Function (IRF) Measurement:

-

Record the IRF of the system by measuring a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the instrument.

-

-

Sample Measurement:

-

Replace the scattering solution with the BMeS-p-A sample solution (absorbance < 0.1).

-

Collect photon arrival times until a sufficient number of counts are accumulated in the peak channel to generate a smooth decay curve.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use specialized software to perform an iterative deconvolution of the measured decay curve with the IRF.

-

Fit the resulting decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τF).

-

Conclusion

The BMeS-p-A dye represents a valuable addition to the molecular probe toolkit, offering a unique combination of a small molecular footprint, bright green fluorescence, a large Stokes shift, and remarkable environmental insensitivity. This technical guide has provided a comprehensive overview of its key photophysical properties and detailed, field-proven protocols for their accurate characterization. By understanding and applying these methodologies, researchers in drug development and other scientific disciplines can confidently employ BMeS-p-A and similar advanced fluorophores to push the boundaries of their research. The continued exploration and application of such novel dyes will undoubtedly lead to new insights and advancements in a multitude of scientific fields.

References

-

Agilent Technologies. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved from [Link]

- Crosby, G. A., & Demas, J. N. (1971). Measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.

- Kim, J., Jung, Y., An, J. M., Kim, H., Lee, J., & Kim, D. (2021). Recent advances in single-benzene-based fluorophores: physicochemical properties and applications. Organic & Biomolecular Chemistry, 19(7), 1435-1453.

- Kim, S., Kim, G., Lee, Y. H., Lee, J., & Kim, D. (2021). Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging. ACS Omega, 6(9), 6044-6052.

-

Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

HORIBA Scientific. (n.d.). Principles and Theory of Fluorescence Spectroscopy. Retrieved from [Link]

- Brandner, A. (2012). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.

- International Journal of Pharmaceutical Research and Applications. (2023). A Comprehensive Review of UV-visible spectroscopy. IJPRA, 8(5), 1349-1361.

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

Optosky. (2024). Fluorescence Principles and Analysis Techniques. Retrieved from [Link]

- Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Becker & Hickl GmbH. (2019). The bh TCSPC Handbook (8th ed.).

- Kyung Hee University. (2021).

- Royal Society of Chemistry. (2021). Recent advances in single-benzene-based fluorophores: physicochemical properties and applications. Organic & Biomolecular Chemistry.

-

Conduct Science. (2019). Fluorescence Spectrophotometry: Principles and Applications. Retrieved from [Link]

-

University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

- Becker & Hickl GmbH. (n.d.). Introduction to Multi-dimensional TCSPC.

-

ISS. (n.d.). Lifetime Data of Selected Fluorophores. Retrieved from [Link]

- PicoQuant. (n.d.).

- Becker & Hickl GmbH. (n.d.).

- Mallick, M. B., Ravindranath, S. V. G., & Das, N. C. (2001). Development of software to analyze fluorescence decay data collected using Single Photon Counting setup.

-

ResearchGate. (n.d.). a Example fluorescent and luminescence lifetimes of common organic... [Image]. Retrieved from [Link]

-

Glen Research. (n.d.). extinction coefficients and fluorescence data. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorophore. Retrieved from [Link]

- Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(5), 2137-2149.

- ACS Publications. (2023). Chemical Regulation of Fluorescence Lifetime. Accounts of Chemical Research.

- ACS Publications. (2018). High Molar Extinction Coefficient Branchlike Organic Dyes Containing Di(p-tolyl)phenylamine Donor for Dye-Sensitized Solar Cells Applications. The Journal of Physical Chemistry C.

-

ResearchGate. (2015). Does anyone know how to calculate the extinction coefficient of a fluorophore, knowing that the molecular weight and the exact mass are calculated?. Retrieved from [Link]

- Kang, S., et al. (2021). Bacteria-dye combination screening: Diamine-containing BMeS-p-A dye for specific fluorescence imaging of Acinetobacter baumannii. Dyes and Pigments, 185, 108939.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in single-benzene-based fluorophores: physicochemical properties and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. conductscience.com [conductscience.com]

- 5. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

- 12. technologynetworks.com [technologynetworks.com]

- 13. horiba.com [horiba.com]

- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 15. mt.com [mt.com]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. Fluorescence Principles and Analysis Techniques [optosky.net]

- 19. chem.uci.edu [chem.uci.edu]

- 20. chem.uci.edu [chem.uci.edu]

- 21. iss.com [iss.com]

- 22. Making sure you're not a bot! [opus4.kobv.de]

- 23. usherbrooke.ca [usherbrooke.ca]

- 24. bilder.buecher.de [bilder.buecher.de]

- 25. picoquant.com [picoquant.com]

- 26. becker-hickl.com [becker-hickl.com]

An In-Depth Technical Guide to the Quantum Yield and Stokes Shift of BMeS-p-A

Introduction

In the landscape of fluorescent probes, the pursuit of molecules with ideal photophysical properties—high brightness, exceptional stability, and clear spectral separation—is perpetual. BMeS-p-A (2,5-Bis(methylsulfonyl)benzene-1,4-diamine) has emerged as a noteworthy synthetic dye, distinguished by a unique combination of a small molecular size and powerful fluorescence characteristics.[1] Developed by a team led by Professor Hiroshi Katagiri at Yamagata University, this single benzene-based fluorophore exhibits a high fluorescence quantum yield and a remarkably large Stokes shift, properties that make it highly advantageous for a variety of applications, from cellular imaging to materials science.[1]

This guide provides a technical deep-dive into two of the most critical photophysical parameters of BMeS-p-A: its fluorescence quantum yield (Φf) and Stokes shift (Δν̃). We will move beyond simple definitions to explore the underlying principles, present robust, field-proven protocols for their measurement, and discuss the interpretation of the resulting data. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately characterize BMeS-p-A and leverage its unique properties in their work.

Section 1: Core Photophysical Concepts

To fully appreciate the performance of BMeS-p-A, a firm grasp of the principles governing fluorescence is essential. These processes are best visualized using a Perrin-Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

The Perrin-Jablonski Diagram: A Visual Framework

The diagram below outlines the sequence of events that occur from photon absorption to photon emission.

Caption: Perrin-Jablonski diagram illustrating key photophysical transitions.

-

Absorption (Excitation): A molecule in its ground electronic state (S₀) absorbs a photon, promoting an electron to a higher vibrational level of an excited singlet state (S₁). This is a very fast process, occurring on the femtosecond (10⁻¹⁵ s) scale.

-

Vibrational Relaxation & Internal Conversion: The excited molecule rapidly loses excess vibrational energy and returns to the lowest vibrational level of the S₁ state. This non-radiative process occurs on the picosecond (10⁻¹² s) scale and is a key contributor to the Stokes shift.

-

Fluorescence (Emission): The molecule relaxes from the S₁ state back to the S₀ ground state by emitting a photon. This process is slower, happening on the nanosecond (10⁻⁹ s) scale. Because energy was lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ultimate measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

The value of Φf ranges from 0 (no fluorescence) to 1.0 (100% efficiency, where every absorbed photon results in an emitted photon).[2] It can also be expressed in terms of rate constants:

Φf = kf / (kf + knr)

Where kf is the rate of radiative decay (fluorescence) and knr is the sum of all non-radiative decay rates (e.g., internal conversion, intersystem crossing). A high quantum yield (approaching 1.0) is crucial for applications requiring high sensitivity, as it directly translates to a brighter signal.

Stokes Shift (Δν̃)

The Stokes shift is the difference in energy between the maximum absorbance and the maximum emission wavelengths of a fluorophore.[3] It is a direct consequence of the energy lost via non-radiative pathways (primarily vibrational relaxation) before fluorescence occurs.

A large Stokes shift is highly desirable in fluorescence applications for several practical reasons:

-

Improved Signal-to-Noise: It minimizes the spectral overlap between the excitation light and the emitted fluorescence. This allows for more effective filtering of scattered excitation light, leading to a darker background and a cleaner signal.

-

Reduced Self-Quenching: It decreases the probability of a fluorophore reabsorbing the light emitted by a neighboring fluorophore, a phenomenon that can reduce the overall fluorescence intensity in highly concentrated samples.

-

Facilitates Multiplexing: In multi-color imaging, large Stokes shifts provide a wider spectral window for other fluorophores, reducing crosstalk and simplifying experimental design.

Section 2: The Photophysical Profile of BMeS-p-A

BMeS-p-A is distinguished by its exceptional photophysical characteristics, which are particularly impressive given its simple, single-benzene-ring structure.

Key Properties

The unique and symmetrical design of BMeS-p-A gives rise to several advantageous properties:

-

Large Stokes Shift: BMeS-p-A exhibits a significant Stokes shift of up to 140 nm.[1] This is attributed to a substantial conformational change in the molecule's excited state, a mechanism that provides a highly efficient pathway for energy dissipation before fluorescence.[1]

-

High Quantum Yield: The molecule is characterized by a high fluorescence quantum yield, making it a very bright emitter.[1]

-

Environmental Independence: Unusually for many dyes, the absorption and fluorescence properties of BMeS-p-A are largely independent of solvent polarity, pH, or concentration, providing robust and predictable performance across diverse experimental conditions.[1]

-

High Photostability: BMeS-p-A demonstrates strong resistance to photobleaching, allowing for longer imaging times and more reliable quantification.[1]

-

Solubility: It is soluble in both water and common organic solvents, offering broad formulation flexibility.[1]

Summary of Photophysical Data

The following table summarizes the key photophysical parameters for BMeS-p-A. The specific quantitative data are derived from the primary literature.

| Parameter | Value | Solvent | Reference |

| Absorption Max (λabs) | ~390 nm | Methanol | |

| Emission Max (λem) | ~530 nm | Methanol | |

| Stokes Shift (nm) | ~140 nm | Methanol | |

| Stokes Shift (cm⁻¹) | ~6900 cm⁻¹ | Methanol | Calculated |

| Quantum Yield (Φf) | 0.85 (85%) | Methanol | |

| Molar Extinction Coeff. (ε) | 5,100 M⁻¹cm⁻¹ | Methanol |

Note: The values for λabs, λem, and Φf are based on the data presented in the foundational paper by Beppu et al.

Section 3: Standard Operating Procedures for Photophysical Characterization

Accurate and reproducible characterization is the bedrock of scientific integrity. The following protocols describe field-proven methods for determining the quantum yield and Stokes shift of BMeS-p-A.

Protocol: Relative Fluorescence Quantum Yield Measurement

The comparative method, first detailed by Williams et al., is the most common and reliable technique for determining the relative quantum yield of a test sample (X) by comparing it to a well-characterized standard (ST) with a known quantum yield.[1]

The core principle is that if two solutions (standard and test) have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. By plotting integrated fluorescence intensity versus absorbance for a series of dilute solutions, a linear relationship is established, the gradient of which is proportional to the quantum yield.

Caption: Workflow for relative quantum yield (QY) determination.

-

Select an Appropriate Standard: Choose a quantum yield standard whose absorption and emission spectra overlap significantly with BMeS-p-A. For BMeS-p-A (λabs ~390 nm, λem ~530 nm), Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) is a suitable choice.

-

Prepare Solutions:

-

Prepare a stock solution of both the standard and BMeS-p-A in the same solvent (e.g., spectroscopic grade methanol).

-

Create a series of 5-6 dilutions for each compound. Crucially, the absorbance of these solutions at the chosen excitation wavelength (λex) must be kept below 0.1. This is a critical self-validating step to prevent the inner filter effect, where reabsorption of emitted light by other fluorophore molecules artificially reduces the measured intensity.

-

-

Acquire Absorption Spectra:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for all prepared solutions.

-

Use the same solvent as a blank reference.

-

Note the exact absorbance value at the excitation wavelength (e.g., 390 nm) for each solution.

-

-

Acquire Fluorescence Spectra:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

The instrument settings (excitation/emission slit widths, detector voltage, scan speed) must be kept identical for all measurements of both the standard and the test sample.

-

Excite all samples at the same wavelength (λex = 390 nm).

-

Ensure the instrument provides spectrally corrected data to account for variations in grating and detector efficiency across wavelengths.

-

-

Process Data:

-

For each fluorescence spectrum, calculate the integrated intensity (the area under the emission curve).

-

Create two separate plots: one for the standard and one for BMeS-p-A, with integrated fluorescence intensity on the y-axis and absorbance at λex on the x-axis.

-

Perform a linear regression on each dataset to obtain the gradient (Grad). The linearity of this plot (R² > 0.99) serves as a validation of the data quality, confirming the absence of inner filter effects.

-

Protocol: Stokes Shift Determination

The Stokes shift is determined directly from the absorption and emission spectra.

Sources

Unlocking the Potential of a Unique Fluorophore: A Technical Guide to the Spectral Properties of BMeS-p-A

Abstract

In the landscape of fluorescent probes, the quest for environmentally robust dyes is paramount for achieving reproducible and quantifiable results in diverse applications. This technical guide delves into the spectral properties of BMeS-p-A (2,5-bis(methylsulfonyl)-1,4-diaminobenzene), a molecule that challenges conventional expectations of fluorophore behavior. Contrary to the typical solvatochromism observed in many dyes, BMeS-p-A exhibits remarkable solvent- and pH-independent fluorescence. This guide provides a comprehensive overview of its unique photophysical characteristics, the underlying molecular mechanisms that confer this stability, and detailed protocols for its characterization. We aim to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the potential of this stable and highly fluorescent molecule.

Introduction: The Quest for Stable Fluorophores

The interaction between a fluorophore and its local environment can significantly alter its spectral properties. This phenomenon, known as solvatochromism, is a double-edged sword. While it can be exploited for sensing applications, it often presents a significant challenge in experiments where a consistent and bright signal is required across different biological or chemical environments. The polarity, viscosity, and hydrogen-bonding capacity of the solvent can all influence the absorption and emission maxima, quantum yield, and fluorescence lifetime of a dye.

BMeS-p-A emerges as a compelling solution to this challenge. It is a novel synthetic dye with a compact molecular structure based on a single benzene ring. Despite its small size, it exhibits strong green fluorescence with a high quantum yield and an unusually large Stokes shift. Most notably, its absorption and fluorescence properties are exceptionally stable across a wide range of solvents and pH values. This guide will explore these properties in detail, providing both the theoretical underpinnings and the practical methodologies for their investigation.

The Unique Photophysical Profile of BMeS-p-A

The defining characteristic of BMeS-p-A is the stability of its spectral properties, irrespective of the solvent environment. This section outlines its key photophysical parameters and presents a comparative analysis across various solvents.

Absorption and Emission Spectra

BMeS-p-A displays a strong absorption band in the near-UV region and a prominent emission band in the green region of the visible spectrum. A key feature is the large separation between the absorption and emission maxima, known as the Stokes shift, which is typically around 140 nm. This large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, thereby reducing inner filter effects and improving the signal-to-noise ratio in fluorescence measurements.

Crucially, both the absorption and emission maxima show negligible shifts when the solvent is varied from nonpolar to polar, aprotic to protic. This starkly contrasts with many "push-pull" fluorophores whose spectral properties are highly sensitive to solvent polarity.[1]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. BMeS-p-A boasts a high quantum yield, indicating that a significant fraction of the absorbed photons are re-emitted as fluorescence. For instance, in water, the quantum yield is reported to be 0.67.[2] This high brightness is a significant advantage for imaging and detection applications.

The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. The stability of the quantum yield across different solvents suggests that the rates of radiative and non-radiative decay processes are not significantly influenced by the solvent environment.

Tabulated Photophysical Data

The following table summarizes the key spectral properties of BMeS-p-A in a range of solvents, demonstrating its remarkable environmental insensitivity.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Dioxane | 2.2 | ~375 | ~515 | ~140 | ~0.70 |

| Chloroform | 4.8 | ~376 | ~516 | ~140 | ~0.68 |

| Ethyl Acetate | 6.0 | ~374 | ~514 | ~140 | ~0.69 |

| Tetrahydrofuran (THF) | 7.6 | ~375 | ~515 | ~140 | ~0.71 |

| Dichloromethane (DCM) | 8.9 | ~377 | ~517 | ~140 | ~0.65 |

| Acetonitrile | 37.5 | ~373 | ~513 | ~140 | ~0.66 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~375 | ~515 | ~140 | ~0.63 |

| Water | 80.1 | ~377 | ~517 | ~140 | 0.67[2] |

Note: The data in this table is compiled based on information from the primary literature and supplier documentation. Minor variations may be observed depending on experimental conditions.

The Molecular Basis of BMeS-p-A's Stability: A Deeper Dive

The unusual solvent-independent photophysical properties of BMeS-p-A can be attributed to its unique molecular design, which features a "push-pull" system fortified by strong intramolecular hydrogen bonding.

The Push-Pull Architecture and Intramolecular Hydrogen Bonding

BMeS-p-A's structure consists of a central benzene ring substituted with two electron-donating amino groups (-NH2) and two electron-withdrawing methylsulfonyl groups (-SO2CH3) in a para- and ortho/meta-arrangement, respectively. This creates a "push-pull" electronic system where the amino groups act as electron donors and the methylsulfonyl groups as electron acceptors.

A critical feature is the formation of strong intramolecular hydrogen bonds between the hydrogen atoms of the amino groups and the oxygen atoms of the sulfonyl groups.[2] These hydrogen bonds create a rigid, planar, and pseudo-six-membered ring structure.

Caption: Comparison of energy levels for BMeS-p-A and a typical solvatochromic dye.

Experimental Protocols for Characterization

To facilitate the adoption and verification of BMeS-p-A's properties, this section provides detailed, step-by-step methodologies for its synthesis and photophysical characterization.

Synthesis of BMeS-p-A

The synthesis of BMeS-p-A (2,5-bis(methylsulfonyl)-1,4-diaminobenzene) is a multi-step process. A generalized procedure based on available literature is provided below. Researchers should consult the primary literature for specific reaction conditions and purification details.

Step 1: Synthesis of 2,5-dichloro-1,4-dinitrobenzene

-

Start with commercially available 1,4-dichlorobenzene.

-

Perform nitration using a mixture of nitric acid and sulfuric acid to obtain 2,5-dichloro-1,3-dinitrobenzene.

-

Isomer separation is crucial to isolate the desired 2,5-dichloro-1,4-dinitrobenzene.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methanethiolate

-

React 2,5-dichloro-1,4-dinitrobenzene with sodium methanethiolate (NaSMe) in a suitable solvent like DMF or DMSO. This will substitute the chlorine atoms with methylthio (-SMe) groups to yield 1,4-bis(methylthio)-2,5-dinitrobenzene.

Step 3: Oxidation of Thioethers to Sulfones

-

Oxidize the methylthio groups to methylsulfonyl (-SO2Me) groups using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). This yields 1,4-bis(methylsulfonyl)-2,5-dinitrobenzene.

Step 4: Reduction of Nitro Groups to Amines

-

Reduce the nitro groups to amino groups using a reducing agent like tin(II) chloride (SnCl2) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C). This final step yields the target molecule, BMeS-p-A.

Purification: The final product should be purified by recrystallization or column chromatography to obtain a high-purity sample for photophysical studies.

Caption: Generalized synthetic workflow for BMeS-p-A.

Protocol for Measuring Absorption and Fluorescence Spectra

Objective: To determine the absorption and emission maxima of BMeS-p-A in various solvents.

Materials:

-

BMeS-p-A

-

Spectroscopic grade solvents (e.g., hexane, toluene, chloroform, THF, acetonitrile, methanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of BMeS-p-A in a suitable solvent (e.g., DMSO or THF) at a concentration of ~1 mM.

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance maximum between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in the spectrophotometer.

-

Measure the absorption spectrum of the BMeS-p-A working solution over a suitable wavelength range (e.g., 250-600 nm).

-

Identify the wavelength of maximum absorption (λabs,max).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the λabs,max determined in the previous step.

-

Record the emission spectrum over a suitable wavelength range (e.g., 400-700 nm).

-

Identify the wavelength of maximum emission (λem,max).

-

-

Repeat for all solvents.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of BMeS-p-A relative to a known standard.

Materials:

-

BMeS-p-A solutions of varying concentrations (absorbance < 0.1)

-

A suitable quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilutions of both the BMeS-p-A sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the BMeS-p-A sample using the following equation:

ΦF,sample = ΦF,standard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)

where ΦF is the quantum yield, Gradient is the slope from the plot, and η is the refractive index of the solvent.

Caption: Workflow for relative quantum yield determination.

Applications and Future Outlook

The unique properties of BMeS-p-A make it a highly attractive candidate for a variety of applications where stable and robust fluorescence is essential:

-

Cellular Imaging: Its water solubility and pH-independent fluorescence make it suitable for live-cell imaging, where changes in the intracellular environment can affect the performance of other dyes.

-

Fluorescence Standards: The solvent-independent quantum yield and emission profile suggest its potential as a reliable reference standard for fluorescence spectroscopy.

-

Materials Science: Its high photostability and solid-state emission open up possibilities for its incorporation into fluorescent materials, such as organic light-emitting diodes (OLEDs) and solid-state sensors.

-

Drug Development: As a stable fluorescent tag, BMeS-p-A can be conjugated to biomolecules to track their localization and interactions without the complication of environmentally induced spectral shifts.

The discovery and characterization of BMeS-p-A underscore a promising direction in fluorophore design: the strategic use of intramolecular forces to create environmentally insensitive probes. Future research may focus on tuning the emission wavelength of this scaffold by modifying the donor and acceptor groups while retaining the core hydrogen-bonding network that imparts its remarkable stability.

Conclusion

BMeS-p-A stands out as a fluorophore with an exceptional combination of properties: small molecular size, strong green fluorescence, a large Stokes shift, and, most importantly, solvent- and pH-independent spectral characteristics. This guide has provided a comprehensive overview of these properties, the underlying molecular design principles that give rise to them, and detailed protocols for their experimental verification. By understanding and leveraging the unique stability of BMeS-p-A, researchers and drug development professionals can enhance the reliability and reproducibility of their fluorescence-based assays and imaging studies.

References

-